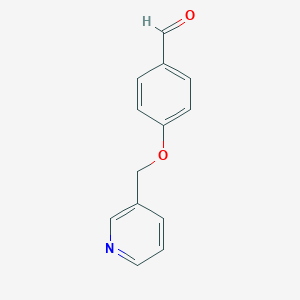

4-(Pyridin-3-ylmethoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyridin-3-ylmethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-11-3-5-13(6-4-11)16-10-12-2-1-7-14-8-12/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZLAHUVAOGTVKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356087 | |

| Record name | 4-(pyridin-3-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118001-72-2 | |

| Record name | 4-(3-Pyridinylmethoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118001-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(pyridin-3-ylmethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-(Pyridin-3-ylmethoxy)benzaldehyde chemical properties

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde: Synthesis, Characterization, and Synthetic Utility

Abstract

This compound is a bifunctional organic compound of significant interest to the medicinal chemistry and drug development sectors. Integrating a reactive aldehyde group, a flexible ether linkage, and a pharmacologically relevant pyridine moiety, this molecule serves as a versatile scaffold for the synthesis of complex, biologically active agents. The pyridine ring, a common feature in many pharmaceuticals, provides a basic nitrogen atom capable of forming crucial hydrogen bonds with biological targets.[1] This guide provides a comprehensive overview of the synthesis, purification, spectroscopic characterization, and chemical reactivity of this compound, offering a technical resource for researchers leveraging this compound in novel molecular design.

Molecular Structure and Physicochemical Properties

The unique arrangement of a benzaldehyde ring connected to a pyridine ring via a methylene ether bridge dictates the compound's chemical behavior and potential applications. The electron-withdrawing nature of the aldehyde group influences the reactivity of the phenyl ring, while the pyridine nitrogen introduces basicity and potential for salt formation.

Caption: Chemical structure of this compound.

Table 1: Physicochemical and Identification Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₃H₁₁NO₂ | [2] |

| Molecular Weight | 213.23 g/mol | [3] |

| Monoisotopic Mass | 213.07898 Da | [2] |

| Predicted XlogP | 1.8 | [2] |

| InChIKey | OZLAHUVAOGTVKY-UHFFFAOYSA-N | [2] |

| SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O |[2] |

Synthesis and Purification

The most direct and widely adopted method for preparing aryl ethers such as this compound is the Williamson ether synthesis.[4][5] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a phenoxide ion attacks an alkyl halide.[6]

Causality in Experimental Design:

-

Choice of Reactants: The synthesis involves the reaction of 4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine or its bromide analogue. This pathway is preferred over reacting 4-(chloromethyl)benzaldehyde with 3-hydroxypyridine because the phenoxide generated from 4-hydroxybenzaldehyde is a potent nucleophile, and the benzylic halide (3-(chloromethyl)pyridine) is an excellent electrophile for SN2 reactions.[6]

-

Base and Solvent: A moderately weak base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde without causing unwanted side reactions.[7] A polar aprotic solvent such as dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the SN2 mechanism by solvating the potassium cation while leaving the phenoxide anion highly reactive.[7]

Detailed Experimental Protocol: Williamson Ether Synthesis

Materials:

-

4-Hydroxybenzaldehyde

-

3-(Chloromethyl)pyridine hydrochloride (or the free base with a corresponding adjustment of base)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxybenzaldehyde (1.0 eq.). Dissolve it in anhydrous DMF.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq.). If using 3-(chloromethyl)pyridine hydrochloride, add an additional equivalent of K₂CO₃ (total 3.5 eq.) to neutralize the HCl. Stir the resulting suspension vigorously at room temperature for 30 minutes. The formation of the potassium phenoxide salt is the critical first step.

-

Alkyl Halide Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq.) to the mixture.

-

Reaction: Heat the mixture to 70-80 °C and stir for 6-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting 4-hydroxybenzaldehyde is consumed.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water and ethyl acetate.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine. This removes residual DMF, unreacted starting material, and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Caption: Workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

Structural confirmation and purity assessment of the synthesized compound are achieved through a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectral characteristics can be accurately predicted based on its constituent functional groups and data from analogous structures.[8][9]

Table 2: Predicted Spectroscopic Data

| Technique | Characteristic Signals / Peaks |

|---|---|

| ¹H NMR | δ ~9.9 ppm (s, 1H, -CHO); δ ~8.5-8.7 ppm (m, 2H, Pyridine H2, H6); δ ~7.8 ppm (d, 2H, Phenyl H ortho to CHO); δ ~7.5 ppm (m, 1H, Pyridine H4); δ ~7.3 ppm (m, 1H, Pyridine H5); δ ~7.1 ppm (d, 2H, Phenyl H ortho to OCH₂); δ ~5.2 ppm (s, 2H, -OCH₂-) |

| ¹³C NMR | δ ~191 ppm (CHO); δ ~163 ppm (C-O); δ ~149 ppm (Pyridine C2, C6); δ ~136 ppm (Pyridine C4); δ ~132 ppm (Phenyl C ortho to CHO); δ ~130 ppm (Phenyl C-CHO); δ ~123 ppm (Pyridine C5); δ ~115 ppm (Phenyl C ortho to OCH₂); δ ~69 ppm (-OCH₂-) |

| FTIR (cm⁻¹) | ~3050 (Aromatic C-H stretch); ~2850, ~2750 (Aldehyde C-H stretch, Fermi doublet); ~1700 (strong, C=O stretch); ~1600, ~1580 (C=C and C=N ring stretch); ~1250 (Asymmetric C-O-C stretch); ~1030 (Symmetric C-O-C stretch) |

| Mass Spec. | Expected [M+H]⁺: 214.0863 |

Note: Predicted NMR shifts are in CDCl₃ and are estimates. Actual values may vary.

Interpretation of Mass Spectrometry Data: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition. The predicted monoisotopic mass for the protonated molecule [M+H]⁺ is 214.08626.[2] Experimental determination of a mass-to-charge ratio matching this value to within 5 ppm provides strong evidence for the compound's identity.

Reactivity and Synthetic Utility

This compound is a valuable synthetic intermediate due to its three primary reactive centers: the aldehyde, the pyridine nitrogen, and the aromatic systems.

-

Aldehyde Group: The aldehyde is the most versatile functional group, readily participating in:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted benzylamines.

-

Schiff Base Formation: Condensation with primary amines to form imines, which are themselves useful intermediates or biologically active compounds.[10]

-

Wittig Reaction: Conversion to an alkene upon reaction with a phosphorus ylide.

-

Oxidation/Reduction: Oxidation to the corresponding carboxylic acid or reduction to a benzyl alcohol.

-

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. It can:

-

Act as a hydrogen bond acceptor, a critical interaction in drug-receptor binding.[11]

-

Be protonated to form pyridinium salts, which can improve the aqueous solubility of derivatives.

-

Serve as a ligand for metal catalysts in subsequent reaction steps.

-

-

Aromatic Rings: While less reactive than the aldehyde, the phenyl and pyridine rings can undergo electrophilic substitution, although the conditions must be carefully chosen to avoid side reactions at other sites.

This trifecta of reactivity allows for the construction of a vast library of derivatives. For instance, many kinase inhibitors and other targeted therapeutic agents incorporate a pyridine-ether-phenyl scaffold to optimize binding affinity and pharmacokinetic properties.[12]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 3. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. francis-press.com [francis-press.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. Benzaldehyde, 4-methoxy- [webbook.nist.gov]

- 9. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-(Piperidin-4-ylmethoxy)pyridine Containing Compounds Are Potent Inhibitors of Lysine Specific Demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 4-(Pyridin-3-ylmethoxy)benzaldehyde, a heterocyclic aromatic compound of interest in medicinal chemistry and synthetic organic chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and potential applications, with a focus on providing actionable insights for laboratory and research settings.

Chemical Identity and Structure

This compound is an organic molecule characterized by a benzaldehyde core substituted at the 4-position with a pyridin-3-ylmethoxy group. The ether linkage connects the benzylic carbon of the pyridine moiety to the phenolic oxygen of the benzaldehyde. This specific isomeric arrangement, with the linkage at the 3-position of the pyridine ring, is crucial for its distinct chemical and biological properties.

The structural representation and key identifiers are provided below:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₃H₁₁NO₂[1]

-

SMILES: C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O[1]

-

InChIKey: OZLAHUVAOGTVKY-UHFFFAOYSA-N[1]

Physicochemical Properties

The physicochemical properties of this compound are critical for understanding its behavior in various experimental conditions, including solubility, stability, and suitability for specific biological assays.

| Property | Value | Source |

| Molecular Weight | 213.23 g/mol | PubChem |

| Monoisotopic Mass | 213.07898 Da | [1] |

| Predicted XlogP | 1.8 | [1] |

| Predicted Hydrogen Bond Donor Count | 0 | PubChem |

| Predicted Hydrogen Bond Acceptor Count | 3 | PubChem |

| Predicted Rotatable Bond Count | 4 | PubChem |

Synthesis Protocol: A Validated Approach

The synthesis of this compound can be efficiently achieved via a Williamson ether synthesis. This method is widely used for the preparation of ethers and is particularly suitable for this target molecule. The rationale behind this choice is the high reactivity of the phenoxide intermediate with the electrophilic pyridyl methyl halide.

Reaction Scheme

Caption: Williamson ether synthesis of this compound.

Step-by-Step Methodology

-

Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq).

-

Reaction Initiation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

-

Addition of Pyridyl Precursor: Add a solution of 3-(chloromethyl)pyridine hydrochloride (1.1 eq) neutralized with a suitable base, or use the free base form, to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Potential Applications in Drug Discovery and Medicinal Chemistry

The pyridine moiety is a common scaffold in many FDA-approved drugs due to its ability to form hydrogen bonds and its overall stability. The benzaldehyde functional group serves as a versatile handle for further chemical modifications, making this compound a valuable building block in drug discovery.

As a Precursor for Biologically Active Molecules

The aldehyde group can be readily converted into other functional groups, such as amines, alcohols, and carboxylic acids, or used in condensation reactions to form Schiff bases, chalcones, and other heterocyclic systems. These derivatives are of interest for their potential biological activities.

Hypothetical Signaling Pathway Involvement

While specific biological data for this compound is not extensively published, its structural motifs are present in compounds targeting various biological pathways. For instance, pyridine-containing compounds have been investigated as inhibitors of kinases and other enzymes.

Caption: Hypothetical inhibition of a kinase cascade by a derivative.

Safety and Handling

No specific safety data sheet is available for this compound. However, based on the safety information for structurally related compounds such as other substituted benzaldehydes and pyridines, the following precautions are recommended:

-

General Handling: Use in a well-ventilated area, preferably in a fume hood.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, gloves, and a lab coat.

-

Toxicity: Assumed to be harmful if swallowed, and may cause skin and eye irritation.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable chemical intermediate with significant potential in synthetic and medicinal chemistry. Its straightforward synthesis and the versatility of its functional groups make it an attractive starting material for the development of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization.

References

Sources

An In-Depth Technical Guide to the Molecular Structure and Application of 4-(Pyridin-3-ylmethoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Pyridin-3-ylmethoxy)benzaldehyde is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. Its molecular architecture, featuring a pyridine ring linked via a methylene ether bridge to a benzaldehyde moiety, provides a unique combination of chemical reactivity and structural properties. The pyridine nitrogen introduces basicity and hydrogen bonding capabilities, while the aldehyde group serves as a versatile handle for a wide array of chemical transformations. This guide offers a comprehensive analysis of the molecule's structure, synthesis, and reactivity, with a particular focus on its role as a key building block in the development of advanced materials and therapeutic agents.

Introduction

The pyridine scaffold is a ubiquitous feature in numerous natural products, coenzymes, and FDA-approved pharmaceuticals.[1][2] The nitrogen atom within the six-membered aromatic ring imparts distinct physicochemical properties, such as enhanced water solubility, basicity, and the capacity to act as a hydrogen bond acceptor, which are often crucial for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2] this compound leverages these attributes by combining the pyridine motif with the synthetic versatility of benzaldehyde. This strategic combination makes it an important intermediate for constructing more complex molecules with diverse biological activities, including anti-inflammatory and antimicrobial properties.[3] This document provides a detailed examination of its molecular structure, supported by spectroscopic analysis, and outlines its synthesis and pivotal applications in drug discovery.

Physicochemical Properties & Structural Identifiers

A summary of the key physicochemical properties and identifiers for this compound is provided below. These descriptors are essential for experimental design, computational modeling, and regulatory documentation.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | PubChem[4] |

| Molecular Weight | 213.23 g/mol | PubChem[5] |

| Monoisotopic Mass | 213.07898 Da | PubChem[4] |

| IUPAC Name | This compound | N/A |

| CAS Number | 57748-41-1 | PubChem[5] |

| SMILES | C1=CC(=CN=C1)COC2=CC=C(C=C2)C=O | PubChem[4] |

| InChIKey | OZLAHUVAOGTVKY-UHFFFAOYSA-N | PubChem[4] |

| XLogP3 (Predicted) | 1.8 | PubChem[4][5] |

Molecular Structure and Spectroscopic Analysis

The structure of this compound is defined by three key functional components: the 3-substituted pyridine ring, the benzaldehyde ring, and the benzylic ether linkage. This arrangement dictates the molecule's chemical behavior and its utility as a synthetic intermediate.

Functional Group Analysis

-

Pyridine Ring: The nitrogen atom at the 3-position makes the ring electron-deficient and moderately basic. This site can be protonated or can coordinate with metal centers, influencing the molecule's solubility and interaction with biological targets.

-

Benzaldehyde Moiety: The aldehyde group is a primary site for reactivity. It can undergo nucleophilic addition, condensation reactions (e.g., with amines to form Schiff bases), and oxidation or reduction to a carboxylic acid or alcohol, respectively. Its position para to the ether linkage influences the electronic properties of the aromatic ring.

-

Ether Linkage (-O-CH₂-): The flexible ether bridge connects the two aromatic systems. While relatively stable, this linkage can be cleaved under harsh acidic conditions. The methylene protons adjacent to the oxygen and the pyridine ring are readily identifiable in ¹H NMR spectroscopy.

Spectroscopic Characterization

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz):

-

Aldehyde Proton: A singlet is expected around δ 9.8-10.0 ppm. This downfield shift is characteristic of aldehyde protons.

-

Pyridine Protons: Four distinct signals are anticipated. The proton at the 2-position (between the nitrogen and the substituent) will be the most downfield (δ ~8.6 ppm), followed by the proton at the 6-position. The other two pyridine protons will appear further upfield.

-

Benzaldehyde Protons: The protons on the benzaldehyde ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted pattern. The protons ortho to the aldehyde group are expected around δ 7.8 ppm, while the protons ortho to the ether linkage will be around δ 7.0 ppm.

-

Methylene Protons: A key singlet corresponding to the -CH₂- group of the ether linkage is expected around δ 5.1-5.3 ppm.

¹³C NMR Spectroscopy (Predicted, CDCl₃, 101 MHz):

-

Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, typically appearing around δ 190-192 ppm.[6]

-

Aromatic Carbons: The carbon atoms of the two aromatic rings will resonate in the δ 110-165 ppm region. The carbon atom of the benzaldehyde ring attached to the oxygen (C4) will be significantly shielded compared to the others.

-

Methylene Carbon: The benzylic carbon of the ether linkage (-CH₂-) is expected in the δ 65-75 ppm range.

Infrared (IR) Spectroscopy:

-

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group is expected around 1690-1710 cm⁻¹.

-

C-O Stretch: An ether C-O stretching band will be present around 1250 cm⁻¹.

-

Aromatic C-H and C=C Stretches: Multiple bands will appear in the 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹ regions, respectively.

Synthesis and Reactivity

The most common and efficient method for synthesizing this compound is the Williamson ether synthesis. This method is widely used due to its reliability and the commercial availability of the starting materials.

Retrosynthetic Analysis

A logical disconnection of the ether linkage points to 4-hydroxybenzaldehyde and a 3-(halomethyl)pyridine as the primary synthons. This is a robust and field-proven approach.

Caption: Retrosynthetic analysis of the target molecule.

Detailed Synthetic Protocol

This protocol describes a self-validating system for the synthesis, based on standard laboratory procedures for Williamson ether synthesis.

Objective: To synthesize this compound from 4-hydroxybenzaldehyde and 3-(chloromethyl)pyridine hydrochloride.

Materials:

-

4-Hydroxybenzaldehyde

-

3-(Chloromethyl)pyridine hydrochloride

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous DMF. Stir until the solid is fully dissolved.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol of 4-hydroxybenzaldehyde to its corresponding phenoxide. A stronger base is unnecessary and could lead to side reactions.

-

Alkylating Agent Addition: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the stirring mixture. Expertise Note: Using a slight excess of the alkylating agent ensures the complete consumption of the limiting 4-hydroxybenzaldehyde.

-

Heating: Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water, followed by brine. Trustworthiness Note: The washing steps are critical to remove the DMF solvent and any remaining inorganic salts, ensuring the purity of the final product.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel to yield this compound as a solid.

Applications in Medicinal Chemistry and Drug Development

This compound is not typically an active pharmaceutical ingredient itself but serves as a crucial scaffold for the synthesis of biologically active molecules. The pyridine and benzaldehyde moieties provide vectors for derivatization, allowing for the exploration of structure-activity relationships (SAR).

Role as a Key Intermediate

The aldehyde functional group is a versatile starting point for creating a diverse range of chemical structures. For instance, it can be readily converted into oximes, which are themselves important in drug discovery and high-throughput screening platforms.[1] The pyridine nitrogen can act as a key interaction point with biological targets, such as the hinge region of kinases.

Caption: Synthetic utility of the benzaldehyde scaffold.

Case Study: Kinase Inhibitors

Dysregulation of cyclin-dependent kinases (CDKs), particularly CDK2, is a hallmark of many cancers.[7] The development of potent and selective CDK2 inhibitors is a major goal in oncology research. N-(Pyridin-3-yl)pyrimidin-4-amine analogues have emerged as a promising class of CDK2 inhibitors.[7] The pyridine moiety is often crucial for forming hydrogen bond interactions with the hinge region of the kinase active site. While not a direct precursor in all published routes, this compound represents an ideal starting point for synthesizing analogs where the pyridine group is separated from another aromatic system by a flexible linker, a common strategy in kinase inhibitor design. This allows for optimal positioning of the key pharmacophoric elements within the ATP-binding pocket.

Conclusion

This compound is a molecule of high strategic value for chemists in drug discovery and materials science. Its well-defined molecular structure, characterized by the synthetically versatile aldehyde and the biologically relevant pyridine ring, offers a robust platform for the creation of novel and complex chemical entities. The straightforward and reliable synthetic routes to this compound further enhance its appeal as a key building block. A thorough understanding of its structural properties, spectroscopic signatures, and chemical reactivity is essential for leveraging its full potential in the development of next-generation therapeutics and functional materials.

References

-

Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). ResearchGate. Available at: [Link]

-

PubChem. 4-(Pyridin-2-ylmethoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

PubChemLite. 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). Available at: [Link]

-

PubChemLite. This compound (C13H11NO2). Available at: [Link]

-

PubChem. 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Alavinezhad, S. et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. National Center for Biotechnology Information. Available at: [Link]

-

Frontiers. Recent Advances of Pyridinone in Medicinal Chemistry. Available at: [Link]

-

Supporting Information For. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

BMRB. bmse010130 4-methoxy Benzaldehyde. Available at: [Link]

-

PubChem. 3,4-Dimethoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. National Center for Biotechnology Information. Available at: [Link]

-

Al-Bogami, A. S. et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Center for Biotechnology Information. Available at: [Link]

-

Shafique, R. et al. (n.d.). N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach. RSC Publishing. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 5. 4-(Pyridin-2-ylmethoxy)benzaldehyde | C13H11NO2 | CID 759667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. bmse010130 4-methoxy Benzaldehyde at BMRB [bmrb.io]

- 7. N-(Pyridin-3-yl)pyrimidin-4-amine analogues as potent CDK2 inhibitors: an in silico investigative approach - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Pyridin-3-ylmethoxy)benzaldehyde is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, which integrates a pyridine ring with a benzaldehyde moiety through an ether linkage, renders it a versatile building block for the synthesis of a diverse array of more complex molecules. The pyridine nitrogen introduces a basic center and the capacity for hydrogen bonding, properties that are highly sought after in the design of pharmacologically active agents. The benzaldehyde group, a classic precursor in organic synthesis, allows for a multitude of chemical transformations, paving the way for the creation of novel compounds with tailored properties. This guide provides a comprehensive overview of this compound, detailing its synthesis, spectroscopic characterization, and potential applications, with a focus on providing actionable insights for researchers in the field.

Physicochemical Properties and IUPAC Nomenclature

A clear understanding of the fundamental properties of a compound is paramount for its effective utilization in research and development.

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₁₃H₁₁NO₂[1] |

| Molecular Weight | 213.23 g/mol |

| CAS Number | 819480-36-7 |

| Predicted XlogP | 1.8[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 3 |

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .[1] This nomenclature clearly defines the structural arrangement: a benzaldehyde ring substituted at the 4-position with a pyridin-3-ylmethoxy group.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the Williamson ether synthesis. This venerable yet highly effective reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, it entails the reaction of 4-hydroxybenzaldehyde with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Reaction Rationale and Mechanistic Pathway

The Williamson ether synthesis is predicated on the generation of a potent nucleophile, the phenoxide, by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a suitable base. This phenoxide then attacks the electrophilic carbon of the pyridylmethyl halide in a classic Sₙ2 reaction, displacing the halide and forming the desired ether linkage. The choice of a primary halide, such as 3-(chloromethyl)pyridine, is crucial as it minimizes the competing E2 elimination reaction.

Caption: Williamson Ether Synthesis Workflow.

Detailed Experimental Protocol

The following is a robust, self-validating protocol for the synthesis of this compound, adapted from established procedures for analogous compounds.

Materials:

-

4-Hydroxybenzaldehyde

-

3-(Chloromethyl)pyridine hydrochloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

Potassium iodide (KI), catalytic amount

-

Acetone or Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxybenzaldehyde (1.0 eq), 3-(chloromethyl)pyridine hydrochloride (1.1 eq), potassium carbonate (2.5 eq), and a catalytic amount of potassium iodide.

-

Solvent Addition: Add anhydrous acetone or DMF to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the 4-hydroxybenzaldehyde.

-

Reaction: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Partition the residue between dichloromethane and water.

-

Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford this compound as a pure solid.

Spectroscopic Characterization

Unequivocal structural elucidation is a cornerstone of chemical research. The following section outlines the expected spectroscopic data for this compound, based on the analysis of its structural motifs and data from analogous compounds.[2][3]

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the protons of the benzaldehyde and pyridine rings, as well as the methylene bridge.

-

Aldehydic Proton: A singlet at approximately δ 9.9-10.1 ppm.

-

Benzaldehyde Ring Protons: Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the aldehyde group will be downfield compared to the protons ortho to the ether linkage.

-

Pyridine Ring Protons: Signals in the aromatic region (δ 7.3-8.8 ppm). The proton at the 2-position of the pyridine ring is expected to be the most downfield.

-

Methylene Protons: A singlet at approximately δ 5.2-5.4 ppm.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

-

Aldehydic Carbonyl Carbon: A signal in the downfield region, around δ 191-193 ppm.

-

Aromatic Carbons: Multiple signals in the range of δ 110-165 ppm for the carbons of the benzaldehyde and pyridine rings.

-

Methylene Carbon: A signal around δ 68-72 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O Stretch (Aldehyde): A strong absorption band around 1690-1710 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹.

-

C-O-C Stretch (Ether): A strong, characteristic band in the region of 1230-1270 cm⁻¹.

-

Aromatic C=C and C-H Stretches: Multiple bands in the regions of 1400-1600 cm⁻¹ and 3000-3100 cm⁻¹, respectively.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion (M⁺): An ion corresponding to the molecular weight of 213.23 g/mol .

-

Fragmentation Pattern: Characteristic fragments resulting from the cleavage of the ether bond and other fragmentations of the aromatic rings.

Applications in Drug Discovery and Materials Science

The structural features of this compound make it an attractive scaffold for the development of novel molecules with potential therapeutic applications and advanced material properties.

Role as a Pharmacophore in Medicinal Chemistry

The pyridine moiety is a well-established pharmacophore in drug design, known to improve solubility and engage in crucial hydrogen bonding interactions with biological targets. The benzaldehyde group serves as a versatile handle for the introduction of various functional groups, allowing for the exploration of structure-activity relationships (SAR).

Derivatives of pyridylmethoxy-substituted aromatic compounds have shown promise as inhibitors of various enzymes, including kinases and histone demethylases. For instance, compounds with a similar 3-(piperidin-4-ylmethoxy)pyridine core have been identified as potent inhibitors of Lysine Specific Demethylase 1 (LSD1), a target in cancer therapy. While direct biological data for this compound is not extensively reported, its structure suggests it could serve as a valuable starting point for the design of inhibitors for a range of therapeutic targets.

Caption: Derivatization Pathways and Potential Applications.

Utility in Materials Science

The aromatic and heterocyclic nature of this compound also makes it a candidate for the synthesis of novel organic materials. The pyridine unit can be used to coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic and photophysical properties. The aldehyde functionality allows for its incorporation into polymeric structures through reactions like condensation polymerization.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile chemical entity with significant potential in both medicinal chemistry and materials science. Its straightforward synthesis via the Williamson ether synthesis, coupled with the reactivity of its aldehyde and the desirable properties of its pyridine ring, makes it an attractive starting material for the creation of a wide range of novel compounds. This guide has provided a detailed overview of its synthesis, characterization, and potential applications, offering a solid foundation for researchers looking to explore the utility of this promising molecule in their own work. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of new therapeutic agents and advanced materials.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

- Asaruddin, M. R., Ezekiel, S., Ariffeen, M. F., & Affan, M. A. (2015). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Borneo Journal of Resource Science and Technology, 5(1), 43-48.

-

PubChem. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C13H11NO2). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 3,4-Dimethoxy-2-(pyridin-3-ylmethoxy)benzaldehyde. Retrieved from [Link]

- Rostami, A., et al. (2022).

- MDPI. (2020). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 25(15), 3457.

-

Wiley Analytical Science. (n.d.). 4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzaldehyde. Retrieved from [Link]

- PubMed. (2019). Synthesis and biological evaluation of 4-(piperid-3-yl)amino substituted 6-pyridylquinazolines as potent PI3Kδ inhibitors. Bioorganic & Medicinal Chemistry, 27(19), 115035.

-

Royal Society of Chemistry. (2015). Palladium Precatalysts Containing meta-Terarylphosphine Ligands for Expedient Copper-Free Sonogashira Cross-Coupling Reactions - Supporting Information. Retrieved from [Link]

- PubMed. (2006). Complete Assignments 1H and 13C NMR Spectral Data of Four Anabaseine Derivatives. Magnetic Resonance in Chemistry, 44(12), 1131-4.

-

ResearchGate. (2025). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)pyridine derivatives as novel FLT3-ITD inhibitors. Retrieved from [Link]

- PubMed. (2022). Synthesis and biological evaluation of 4-(pyridine-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole derivatives as novel, potent of ALK5 receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 59, 128552.

Sources

An In-depth Technical Guide to the Physical Properties of 4-(Pyridin-3-ylmethoxy)benzaldehyde

This guide provides a comprehensive overview of the physical and spectroscopic properties of 4-(Pyridin-3-ylmethoxy)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the characterization of this and similar chemical entities. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

Introduction and Molecular Overview

This compound is a bi-functional organic molecule incorporating a benzaldehyde moiety and a pyridine ring linked by a methylene ether bridge. This structure is of significant interest in medicinal chemistry and materials science, serving as a versatile scaffold for the synthesis of more complex molecules. The aldehyde group is a reactive handle for forming imines, Schiff bases, or undergoing oxidation and reduction, while the pyridine ring offers a basic nitrogen atom for salt formation, hydrogen bonding, and potential metal coordination. Understanding its core physical properties is the foundational step for any application.

Key Structural Features for Physicochemical Analysis

The molecule's properties are dictated by the interplay of its constituent parts: the aromatic benzaldehyde ring, the electron-withdrawing aldehyde group, the flexible ether linkage, and the polar, basic pyridine ring.

Caption: Key structural components influencing the physical properties of this compound.

Physicochemical and Identity Properties

Precise identification and basic physical constants are critical for regulatory submission, quality control, and experimental reproducibility. While extensive experimental data for this specific molecule is not widely published, we can compile its known identifiers and infer properties from closely related analogs.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [2] |

| Monoisotopic Mass | 213.07898 Da | [1] |

| CAS Number | 819480-06-9 (from PubChem CID 819480) | [1] |

| Appearance | Solid (Inferred from 3-isomer) | [2] |

| Melting Point (°C) | 74-75 (for 3-(pyridin-3-ylmethoxy)benzaldehyde) | [2] |

| Boiling Point (°C) | 387.8 ± 22.0 (Predicted for 3-isomer) | [2] |

| XlogP (Predicted) | 1.8 | [1] |

Solubility Profile: A Practical Assessment

-

Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is expected due to the polar nature of the aldehyde and pyridine groups.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Good to moderate solubility is anticipated. The ether oxygen and pyridine nitrogen can act as hydrogen bond acceptors.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is likely, driven by dipole-dipole interactions.

-

Non-Polar Solvents (e.g., Hexanes, Toluene): Poor solubility is expected due to the molecule's overall polarity.

-

Aqueous Solubility: Low solubility is predicted in neutral water. However, in acidic aqueous solutions (e.g., pH < 4), the pyridine nitrogen will be protonated, forming a cationic species (pyridinium salt), which should dramatically increase aqueous solubility.

This behavior is consistent with similar aromatic aldehydes and pyridyl ethers, where solubility is a function of solvent polarity and the ability to engage in hydrogen bonding.[3]

Spectroscopic Characterization

Spectroscopic analysis provides an unambiguous confirmation of the molecular structure. Below are the predicted and expected spectral data based on the analysis of its functional groups and data from analogous compounds.[4][5][6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃): The spectrum will show distinct signals for the aldehydic proton, the aromatic protons on both rings, and the methylene bridge protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.90 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded and appears as a characteristic singlet far downfield. |

| ~8.75 | Doublet (d) | 1H | Pyridine H2 | Proton adjacent to the nitrogen and at the ortho position to the methoxy group is highly deshielded. |

| ~8.60 | Doublet (d) | 1H | Pyridine H6 | Also deshielded by the adjacent nitrogen. |

| ~7.85 | Doublet (d) | 2H | Benzaldehyde H2, H6 | Protons ortho to the aldehyde group are deshielded. They appear as a doublet. |

| ~7.75 | Doublet of Triplets (dt) | 1H | Pyridine H4 | Experiences coupling from neighboring protons. |

| ~7.35 | Doublet of Doublets (dd) | 1H | Pyridine H5 | Coupled to both H4 and H6. |

| ~7.05 | Doublet (d) | 2H | Benzaldehyde H3, H5 | Protons ortho to the ether linkage are shielded relative to H2/H6. They appear as a doublet. |

| ~5.20 | Singlet (s) | 2H | Methylene (-O-CH₂-) | The methylene protons are adjacent to an oxygen and a pyridine ring, appearing as a singlet downfield. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~191.0 | Aldehyde (C=O) | The carbonyl carbon is highly deshielded. |

| ~163.5 | Benzaldehyde C4 (C-O) | The aromatic carbon attached to the ether oxygen is significantly downfield. |

| ~149.0, ~148.5 | Pyridine C2, C6 | Carbons adjacent to the nitrogen are strongly deshielded. |

| ~135.0 | Pyridine C4 | Aromatic CH carbon. |

| ~132.0 | Benzaldehyde C2, C6 | Aromatic CH carbons ortho to the aldehyde. |

| ~131.0 | Benzaldehyde C1 | Quaternary carbon attached to the aldehyde group. |

| ~129.5 | Pyridine C3 | Quaternary carbon attached to the methylene ether. |

| ~123.5 | Pyridine C5 | Aromatic CH carbon. |

| ~115.0 | Benzaldehyde C3, C5 | Aromatic CH carbons ortho to the ether linkage. |

| ~68.5 | Methylene (-O-CH₂-) | The aliphatic carbon of the ether linkage. |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule. The spectrum is typically acquired from a KBr pellet.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~3050-3030 | Medium | Aromatic C-H Stretch | Characteristic of C-H bonds on the benzaldehyde and pyridine rings. |

| ~2820 & ~2720 | Medium | Aldehyde C-H Stretch | A pair of bands (Fermi doublet) characteristic of the aldehyde C-H bond. This is a highly diagnostic peak.[6] |

| ~1700-1685 | Strong | Aldehyde C=O Stretch | A very strong and sharp absorption due to the carbonyl group, conjugated with the aromatic ring.[6] |

| ~1600 & ~1580 | Strong | Aromatic C=C Stretch | Skeletal vibrations of the aromatic rings. |

| ~1500 | Medium | Pyridine Ring Vibration | Characteristic vibration of the pyridine ring. |

| ~1250 | Strong | Aryl-O-CH₂ Asymmetric Stretch | Strong absorption from the aryl ether linkage. |

| ~1030 | Medium | Aryl-O-CH₂ Symmetric Stretch | Symmetric stretch of the ether group. |

| ~830 | Strong | C-H Out-of-Plane Bend | Bending vibration indicative of 1,4-disubstitution on the benzene ring. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of the molecule, confirming its molecular weight and aspects of its structure.

-

Expected Molecular Ion (M⁺): m/z = 213.07898 (for the monoisotopic mass).

-

Predicted [M+H]⁺: m/z = 214.08626.[1]

-

Key Fragmentation Pathway: The most likely fragmentation pathway is the benzylic cleavage of the C-O bond in the ether linkage. This would result in two primary fragments:

-

A pyridin-3-ylmethyl cation at m/z = 92.05.

-

A 4-formylphenoxide radical anion fragment (less commonly observed in positive ion mode) or a related fragment.

-

Experimental Methodologies: Self-Validating Protocols

To ensure the generation of high-quality, reliable data, the following standard operating procedures are recommended. The causality behind key steps is explained to provide a deeper understanding.

Synthesis via Williamson Ether Synthesis

A reliable method for preparing this compound is the Williamson ether synthesis, which provides a logical and well-established pathway.

Caption: Synthetic workflow for this compound via Williamson ether synthesis.

Protocol:

-

Deprotonation: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent like DMF. Add a suitable base such as potassium carbonate (1.5 eq). Causality: An aprotic solvent is chosen to prevent solvation of the nucleophile, and a base is required to deprotonate the phenol, forming the potent phenoxide nucleophile.

-

Nucleophilic Substitution: To the resulting suspension, add 3-(chloromethyl)pyridine hydrochloride (1.05 eq). Heat the reaction mixture to 60-80 °C and monitor by TLC. Causality: The phenoxide attacks the electrophilic carbon of the chloromethylpyridine in an Sₙ2 reaction. Heating increases the reaction rate.

-

Workup: After completion, cool the reaction, pour it into water, and extract with an organic solvent like ethyl acetate. Causality: This step removes the inorganic salts and the polar solvent (DMF).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Causality: Chromatography separates the desired product from unreacted starting materials and byproducts.

Melting Point Determination (Capillary Method)

-

Sample Preparation: Finely powder a small amount of the dry, purified compound. Pack the powder into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary tube in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute. Causality: A slow heating rate near the melting point is crucial for allowing the system to reach thermal equilibrium, ensuring an accurate reading.

-

Recording: Record the temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample. A narrow range (<2 °C) is indicative of high purity.

NMR Sample Preparation and Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Causality: Deuterated solvent is used to avoid large solvent signals in the ¹H NMR spectrum. A standard concentration ensures good signal-to-noise.

-

Acquisition: Acquire ¹H, ¹³C, and, if necessary, 2D spectra (like COSY and HSQC) on a 400 MHz or higher spectrometer.

-

Processing: Process the data using appropriate software, applying Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Safety and Handling

Based on the Safety Data Sheets (SDS) of structurally related compounds like anisaldehyde and pyridine derivatives, the following handling precautions are advised.[1][4]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. Store away from strong oxidizing agents and strong bases.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

-

Conclusion

This compound is a compound with significant potential, whose physical properties are governed by the synergy of its benzaldehyde and pyridine components. This guide has provided a detailed framework for its identification, characterization, and safe handling. By combining predicted data with established experimental protocols and insights from analogous structures, researchers can confidently utilize this molecule in their synthetic and developmental endeavors. The methodologies described herein represent the gold standard for ensuring data integrity and advancing scientific discovery.

References

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686). [Link]

-

PubChemLite. (n.d.). This compound (C13H11NO2). [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). [Link]

- Supporting Information for various chemical public

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. ResearchGate. [Link]

-

PubChemLite. (n.d.). 4-methoxy-3-(pyridin-3-ylmethoxy)benzaldehyde (C14H13NO3). [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0219413). [Link]

-

Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry. [Link]

- Supporting Information for Palladium Prec

-

mzCloud. (2017). 4 Methoxy N pyridin 3 ylbenzamide. [Link]

-

SpectraBase. (n.d.). 4-methoxy-3-[(2-pyridinylsulfanyl)methyl]benzaldehyde - Optional[1H NMR] - Spectrum. [Link]

-

ResearchGate. (n.d.). FT-IR spectra of 4-methoxy benzaldehyde. [Link]

-

SpectraBase. (n.d.). 4-(2-Pyridyl)benzaldehyde - Optional[FTIR] - Spectrum. [Link]

-

ResearchGate. (n.d.). Solution proton decoupled 13C NMR spectra. [Link]

-

NIST. (n.d.). Benzaldehyde, 4-methoxy-. [Link]

-

SpectraBase. (n.d.). 4-[[4-(Pyridin-2-yl)morpholin-2-yl]methoxy]benzaldehyde - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. (n.d.). 4-Methoxy-3-(pyridin-4-ylmethoxy)-benzaldehyde. [Link]

-

Al-dujaili, A. H., et al. (2022). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. PMC - NIH. [Link]

-

PubChem. (n.d.). 4-Methoxybenzaldehyde. [Link]

-

ResearchGate. (n.d.). Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. [Link]

-

ResearchGate. (n.d.). FTIR spectra of 4-ethoxy-3-methoxy benzaldehyde. [Link]

Sources

- 1. PubChemLite - this compound (C13H11NO2) [pubchemlite.lcsb.uni.lu]

- 2. 3-(PYRIDIN-3-YLMETHOXY)-BENZALDEHYDE | 128133-56-2 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. spectrabase.com [spectrabase.com]

An In-depth Technical Guide to 4-(Pyridin-3-ylmethoxy)benzaldehyde Structural Analogs in Drug Discovery

Abstract

The unique structural motif of 4-(pyridin-3-ylmethoxy)benzaldehyde, which combines a reactive aldehyde functionality with the pharmacologically significant pyridinyl ether scaffold, presents a fertile ground for the development of novel therapeutic agents. The pyridine ring, a common feature in numerous FDA-approved drugs, imparts favorable pharmacokinetic properties such as enhanced solubility and metabolic stability. This guide provides a comprehensive technical overview for researchers and drug development professionals on the synthesis, biological evaluation, and structure-activity relationship (SAR) of structural analogs of this compound. We will delve into detailed experimental protocols, the rationale behind methodological choices, and the interpretation of data, with a focus on anticancer and enzyme inhibition applications.

Introduction: The Therapeutic Potential of the Pyridine-Benzaldehyde Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to engage in hydrogen bonding and its overall contribution to improved pharmacokinetic profiles. When coupled with a benzaldehyde moiety through a flexible ether linkage, as in this compound, the resulting molecule offers multiple points for chemical modification and interaction with biological targets. The aldehyde group can act as a handle for further synthetic transformations or participate in covalent interactions with target proteins. This unique combination of features makes this scaffold a promising starting point for the discovery of novel inhibitors of key cellular signaling pathways implicated in diseases such as cancer.

Synthesis of this compound Analogs

The synthesis of a diverse library of analogs is crucial for establishing a robust structure-activity relationship. A common and efficient method for the synthesis of the core scaffold and its derivatives is the Williamson ether synthesis.

General Synthetic Protocol: Williamson Ether Synthesis

This method involves the reaction of a substituted phenol with a pyridyl halide. For the synthesis of the parent compound, 4-hydroxybenzaldehyde is reacted with 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

Experimental Protocol:

-

Reactant Preparation: To a solution of 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq) or cesium carbonate (Cs₂CO₃, 1.2 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

-

Addition of Pyridyl Halide: Add 3-(chloromethyl)pyridine hydrochloride (1.1 eq) to the reaction mixture. Note: If using the hydrochloride salt, an additional equivalent of base is required to neutralize the HCl.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The crude product may precipitate and can be collected by filtration. Alternatively, extract the aqueous layer with an organic solvent such as ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices:

-

Solvent: Polar aprotic solvents like DMF or acetonitrile are chosen because they effectively solvate the cation of the base, leaving the phenoxide anion more nucleophilic, thus accelerating the reaction rate.

-

Base: Potassium carbonate is a cost-effective and moderately strong base suitable for this reaction. Cesium carbonate is a stronger and more soluble base that can often lead to higher yields and faster reaction times, particularly with less reactive substrates.

-

Temperature: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.

Diversification of Analogs

To explore the SAR, a variety of analogs can be synthesized by modifying both the benzaldehyde and pyridine rings.

-

Benzaldehyde Ring Modifications: Start with commercially available substituted 4-hydroxybenzaldehydes (e.g., with methoxy, fluoro, or chloro groups) to introduce electronic and steric diversity.

-

Pyridine Ring Modifications: Utilize different isomers of (chloromethyl)pyridine (e.g., 2-(chloromethyl)pyridine or 4-(chloromethyl)pyridine) to probe the importance of the nitrogen atom's position. Further modifications can be made by starting with substituted pyridines.

-

Aldehyde Transformations: The aldehyde functionality can be converted to other functional groups such as oximes, hydrazones, or amines via reductive amination, opening up further avenues for analog generation.

Biological Evaluation: A Tiered Screening Approach

Given the known activities of pyridine-containing compounds, a logical approach to evaluating new analogs of this compound is to screen them for anticancer activity and inhibition of relevant enzymes, such as protein kinases and histone demethylases.

Primary Screening: In Vitro Cytotoxicity Assays

The initial assessment of anticancer potential is typically performed using cell viability assays on a panel of cancer cell lines. The MTT and Sulforhodamine B (SRB) assays are robust and widely used methods for this purpose.

3.1.1. MTT Assay Protocol

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the synthesized analogs (typically from 0.01 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS to each well and incubate for 4 hours at 37 °C.[1]

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

3.1.2. Sulforhodamine B (SRB) Assay Protocol

This assay is based on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Cell Fixation: After compound treatment, gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4 °C.[2][3][4]

-

Staining: Wash the plates five times with water and allow to air dry. Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[2][3]

-

Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.[2][3]

-

Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[2][3][4]

-

Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.[3][4]

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ values.

Secondary Screening: Target-Based Enzyme Inhibition Assays

Compounds that show significant cytotoxicity in the primary screen can then be evaluated for their ability to inhibit specific enzymes that are known to be involved in cancer progression.

3.2.1. In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent assay measures the amount of ADP produced in a kinase reaction, which is a direct measure of kinase activity.

-

Kinase Reaction Setup: In a 384-well plate, set up the kinase reaction containing the kinase of interest (e.g., PI3K, Akt, CDK2), the substrate, ATP, and the test compound at various concentrations.

-

Reaction Incubation: Incubate the reaction at room temperature for 1 hour.

-

ATP Depletion: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[5][6][7]

-

ADP to ATP Conversion: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[5][6][7]

-

Luminescence Reading: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ values for each compound.

3.2.2. LSD1 Inhibition Assay

Lysine-specific demethylase 1 (LSD1) is an epigenetic target that is overexpressed in several cancers.

-

Assay Setup: In a microplate, a di-methylated histone H3-K4 substrate is coated.[8] Add the LSD1 enzyme and the test compounds to the wells.

-

Enzymatic Reaction: Active LSD1 will demethylate the substrate. This reaction can be coupled to the production of a detectable signal, such as fluorescence or a colorimetric change. For example, the demethylation process produces hydrogen peroxide, which in the presence of horseradish peroxidase (HRP), can react with a fluorogenic substrate to produce a fluorescent signal.[9][10][11][12]

-

Signal Detection: After a set incubation time, measure the signal using a microplate reader.

-

Data Analysis: The signal intensity is proportional to LSD1 activity. Calculate the percentage of inhibition and determine the IC₅₀ values.

Structure-Activity Relationship (SAR) and Data Presentation

The data obtained from the biological assays should be systematically organized to elucidate the SAR. This involves correlating the structural modifications of the analogs with their biological activity.

Tabulated Data

Summarize the IC₅₀ values for cytotoxicity and enzyme inhibition in a clear and concise table.

| Compound ID | R¹ (Benzaldehyde Ring) | R² (Pyridine Ring) | Cytotoxicity IC₅₀ (µM) (MCF-7) | Kinase X IC₅₀ (µM) |

| Parent | H | 3-CH₂O- | Value | Value |

| Analog 1 | 3-OCH₃ | 3-CH₂O- | Value | Value |

| Analog 2 | 2-F | 3-CH₂O- | Value | Value |

| Analog 3 | H | 4-CH₂O- | Value | Value |

| Analog 4 | H | 2-CH₂O- | Value | Value |

This is a template table. Actual values would be populated from experimental data.

SAR Insights

-

Influence of Substituents on the Benzaldehyde Ring: Analyze how electron-donating or electron-withdrawing groups at different positions of the benzaldehyde ring affect activity. For instance, a methoxy group might enhance activity through favorable interactions with the target's binding pocket.

-

Impact of Pyridine Nitrogen Position: The position of the nitrogen atom in the pyridine ring (2, 3, or 4-position) can significantly influence the molecule's electronics, basicity, and ability to form hydrogen bonds, thereby affecting its biological activity.

-

Role of the Aldehyde Functionality: If the aldehyde has been modified, assess the impact of these changes. For example, converting the aldehyde to an oxime might improve cell permeability or introduce new binding interactions.

Visualization of Workflows and Pathways

Diagrams are essential for clearly communicating complex experimental workflows and biological pathways.

Generalized Synthetic Workflow

Caption: Generalized synthetic workflow for the preparation of a diverse library of this compound analogs.

Biological Screening Cascade

Caption: A tiered biological screening cascade for the identification of lead compounds.

PI3K/Akt Signaling Pathway

Many pyridine-containing compounds have been identified as inhibitors of the PI3K/Akt pathway, a critical signaling cascade for cell survival and proliferation that is often dysregulated in cancer.

Caption: The PI3K/Akt signaling pathway and a hypothesized point of inhibition by this compound analogs.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel small molecule therapeutics. This guide has provided a comprehensive framework for the synthesis, biological evaluation, and SAR analysis of its structural analogs. By employing a systematic approach to analog synthesis and a tiered screening cascade, researchers can efficiently identify lead compounds with potent and selective activity. Future work should focus on expanding the diversity of the analog library, exploring a wider range of biological targets, and advancing promising lead compounds into preclinical in vivo models to assess their therapeutic potential.

References

- Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.

- Skehan, P., Storeng, R., Scudiero, D., Monks, A., McMahon, J., Vistica, D., ... & Boyd, M. R. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.

- Promega Corporation. (2023). ADP-Glo™ Kinase Assay Technical Manual.

- Cayman Chemical. (n.d.). LSD1 Inhibitor Screening Assay Kit.

- Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)

- Berridge, M. V., Herst, P. M., & Tan, A. S. (2005). Tetrazolium dyes as tools in cell biology: new insights into their cellular reduction. Biotechnology annual review, 11, 127-152.

- Forneris, F., Binda, C., Vanoni, M. A., Mattevi, A., & Battaglioli, E. (2005). A highly specific mechanism of histone H3-K4 demethylation by lysine-specific demethylase 1. Journal of Biological Chemistry, 280(49), 41345-41352.

- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in molecular biology (Clifton, N.J.), 731, 237–245.

Sources

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. scispace.com [scispace.com]

- 4. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]

- 6. promega.com [promega.com]

- 7. promega.com [promega.com]

- 8. epigentek.com [epigentek.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Histone Demethylase KDM1/LSD1 Inhibitor Assay Kit (ab113456) | Abcam [abcam.com]

- 12. biocat.com [biocat.com]

A Theoretical Investigation of 4-(Pyridin-3-ylmethoxy)benzaldehyde: A Computational Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive framework for the theoretical evaluation of 4-(Pyridin-3-ylmethoxy)benzaldehyde, a molecule of interest in medicinal chemistry. By leveraging a suite of computational tools, we delved into its structural, electronic, and pharmacokinetic properties. This document serves as a detailed protocol for researchers and scientists in drug development, outlining the application of Density Functional Theory (DFT) for geometric and spectroscopic analysis, molecular docking to probe potential biological targets, and in silico ADMET screening to assess its drug-likeness. The methodologies are presented to ensure scientific integrity, with a focus on the rationale behind each computational step, thereby providing a self-validating system for the theoretical assessment of novel chemical entities.

Introduction

This compound is a heterocyclic compound that incorporates both a pyridine and a benzaldehyde moiety. This unique structural combination makes it an intriguing candidate for investigation in drug discovery, as these functional groups are present in a wide array of biologically active molecules. The pyridine ring is a common feature in many pharmaceuticals, contributing to their binding affinity and pharmacokinetic properties. Similarly, benzaldehyde derivatives have been explored for various therapeutic applications, including as anticonvulsant agents.[1][2] This guide outlines a systematic theoretical approach to characterize this compound and predict its potential as a therapeutic agent.

Molecular Structure and Optimization

A crucial first step in any theoretical study is to determine the most stable three-dimensional conformation of the molecule. This was achieved through geometry optimization using Density Functional Theory (DFT), a robust quantum mechanical method for studying the electronic structure of many-body systems.

Computational Protocol for Geometry Optimization